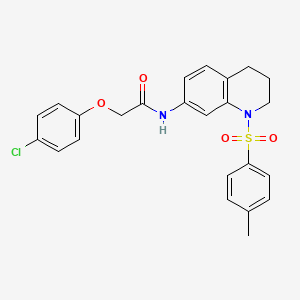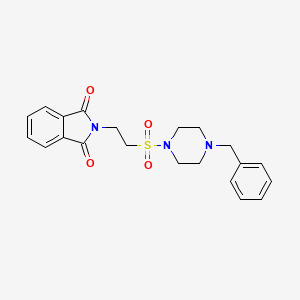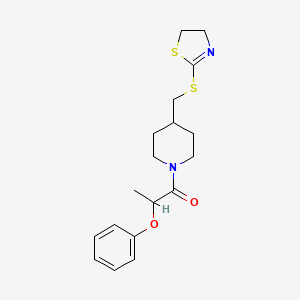![molecular formula C16H13FN4O2S B2502275 N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-54-4](/img/structure/B2502275.png)
N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as triazole and oxadiazole derivatives, which are often synthesized for their potential biological activities, including antiviral, virucidal, and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is achieved through N-acylation followed by a microwave-assisted Fries rearrangement . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazide formation, ring closure, and final substitution reactions . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using techniques such as X-ray crystallography, 1H NMR, IR, and elemental analysis . These techniques provide detailed information about the molecular conformation, bonding, and functional groups present in the compounds. Theoretical studies, such as density functional theory (DFT) calculations, are also employed to understand the behavior of molecules during reactions, as seen in the study of the Fries rearrangement .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their regioselectivity and the formation of specific functional groups. The Fries rearrangement, for example, is a key step in the synthesis of triazole derivatives, which involves the migration of an acyl group within the molecule . The reactions are often carried out under catalyst- and solvent-free conditions, which is advantageous for green chemistry principles.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The presence of functional groups such as sulfanyl, triazole, and oxadiazole moieties can significantly affect the compounds' reactivity, solubility, and biological activity . The antiviral and antibacterial activities of these compounds are assessed through in vitro studies, which demonstrate their potential as therapeutic agents. The cytotoxicity towards specific cell lines is also evaluated to determine their safety profile .
Scientific Research Applications
Metabolic Studies
The metabolism of spleen tyrosine kinase inhibitors, including those with complex chemical structures similar to N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, has been studied extensively. These investigations have revealed the transformation of prodrugs in the human body, involving both hepatic and gut bacterial processes. Such research highlights the critical role of metabolic studies in understanding the pharmacokinetics of novel therapeutic agents (Sweeny et al., 2010).
Antibacterial Agents
Research into the development of new antibacterial agents has led to the synthesis of compounds with structures bearing resemblance to N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. These studies aim at discovering novel oxazolidinone analogs with potent antibacterial activity against a wide range of bacterial pathogens, indicating the potential of such compounds in combating resistant microbial strains (Zurenko et al., 1996).
Antifungal and Antimicrobial Research
The synthesis and evaluation of thiazolidin-4-one derivatives, including molecules structurally related to N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, have demonstrated potential antimicrobial and antifungal activities. These findings contribute to the ongoing search for new therapeutic agents capable of addressing infectious diseases caused by fungi and bacteria (Baviskar et al., 2013).
Polymer Science Applications
In polymer science, research has been conducted on the synthesis of polymers incorporating units derived from or related to N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. These studies focus on creating materials with enhanced properties, such as heat resistance and solubility, for potential applications in high-temperature membranes and composite matrix materials (Yu et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-6-4-11(5-7-12)9-18-14(22)10-24-15-19-13-3-1-2-8-21(13)16(23)20-15/h1-8H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCOFQHKRLAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

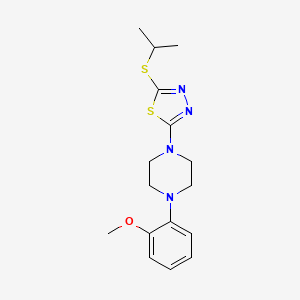
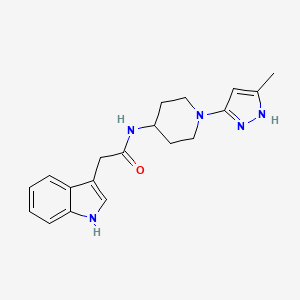
![4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2502196.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)
![N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2502198.png)

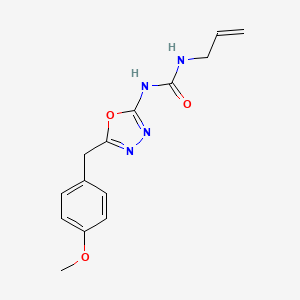
![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)
